molecular formula C9H13N3O2S2 B12787742 3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 81411-31-6

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

Cat. No.: B12787742
CAS No.: 81411-31-6
M. Wt: 259.4 g/mol
InChI Key: GKYGKYMNADONIY-UHFFFAOYSA-N
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Description

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is a chemical compound featuring a complex diazabicyclic scaffold integrated with a dithia-dione structure. The unique architecture of this molecule, characterized by its bicyclo[3.2.2]nonane framework, makes it a compound of significant interest in advanced chemical research and process development . While specific biological activity data for this exact molecule is limited in the public domain, its core structure is related to other diazabicyclic compounds that are actively investigated in medicinal chemistry. For instance, various diazabicyclo[n.m.k] scaffolds are recognized for their potential to interact with central nervous system targets, serving as valuable templates in the study of receptor ligands . Researchers may explore this particular compound as a key synthetic intermediate or as a novel pharmacophore for developing new chemical entities. Its defined molecular structure, with integrated sulfur and nitrogen atoms, provides a versatile platform for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel.

Properties

CAS No.

81411-31-6

Molecular Formula

C9H13N3O2S2

Molecular Weight

259.4 g/mol

IUPAC Name

3-ethylimino-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

InChI

InChI=1S/C9H13N3O2S2/c1-4-10-9-15-7-6(14)12(3)8(16-9)5(13)11(7)2/h7-8H,4H2,1-3H3

InChI Key

GKYGKYMNADONIY-UHFFFAOYSA-N

Canonical SMILES

CCN=C1SC2C(=O)N(C(S1)C(=O)N2C)C

Origin of Product

United States

Preparation Methods

The synthesis of NSC 262143 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:

    Initial Reactants: The process begins with specific organic molecules that undergo a series of reactions.

    Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to proceed efficiently.

    Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to remove any impurities.

    Industrial Production: On an industrial scale, the production of NSC 262143 may involve large-scale reactors and continuous processing methods to achieve high yields and purity.

Chemical Reactions Analysis

NSC 262143 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: NSC 262143 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.

Scientific Research Applications

NSC 262143 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development and disease treatment.

    Industry: NSC 262143 is utilized in the production of various chemical products and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which NSC 262143 exerts its effects involves specific molecular targets and pathways:

    Molecular Targets: The compound interacts with particular enzymes or receptors, influencing their activity.

    Pathways: These interactions can trigger a cascade of biochemical events, leading to changes in cellular function or signaling pathways.

    Effects: The overall effect of NSC 262143 depends on the context of its use, whether it is modulating a biological process or acting as a catalyst in a chemical reaction.

Comparison with Similar Compounds

NSC 262143 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as NSC 24521 and NSC 8500 share structural similarities but differ in their specific properties and applications.

    Uniqueness: NSC 262143 stands out due to its particular reactivity and the specific conditions under which it is most effective. Its unique interactions with biological molecules also make it a valuable compound for medical research.

Biological Activity

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione (CAS Number: 81411-31-6) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H13N3O2SC_9H_{13}N_3O_2S and a molecular weight of approximately 259.35 g/mol. Its structure includes a bicyclic system with sulfur and nitrogen heteroatoms, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC9H13N3O2S
Molecular Weight259.35 g/mol
CAS Number81411-31-6
Melting PointNot available
Boiling PointNot available

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione exhibit significant antitumor activity. For instance, research on related diazabicyclo compounds has shown their effectiveness in inhibiting cancer cell proliferation through various mechanisms including microtubule stabilization and apoptosis induction .

The proposed mechanisms of action for the biological activity of this compound include:

  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics which is crucial for mitosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : The presence of sulfur atoms may allow the compound to interact with thiol groups in proteins, potentially inhibiting key enzymatic pathways involved in cell survival.

Case Studies

  • In Vivo Studies : A study conducted on a murine model demonstrated that administration of related bicyclic compounds resulted in reduced tumor size and increased survival rates compared to control groups .
  • Cell Line Studies : In vitro experiments using human cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM .

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